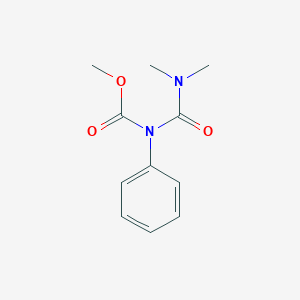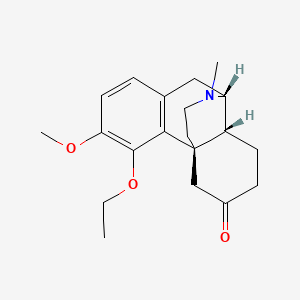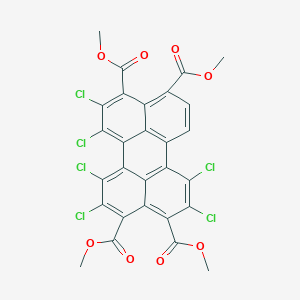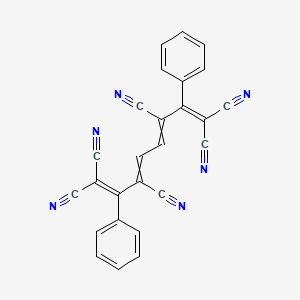
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol is an organic compound that combines the structural features of benzoic acid and a diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-butyl-2-ethylpropane-1,3-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-butyl-2-ethylpropane-1,3-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Another method involves the direct alkylation of benzoic acid with 2-butyl-2-ethylpropane-1,3-diol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. This reaction is usually performed in an aprotic solvent, such as dimethyl sulfoxide or tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzoic acid group can be reduced to benzyl alcohol under suitable conditions.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products may include 2-butyl-2-ethylpropane-1,3-dione or 2-butyl-2-ethylpropane-1,3-dicarboxylic acid.
Reduction: The major product is benzyl alcohol.
Substitution: Products depend on the specific substituent introduced, such as nitrobenzoic acid, halobenzoic acid, or sulfonylbenzoic acid.
Aplicaciones Científicas De Investigación
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of benzoic acid;2-butyl-2-ethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, the benzoic acid moiety can act as a competitive inhibitor of enzymes that utilize benzoate as a substrate. The diol group can form hydrogen bonds with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-butyl-2-ethylpropane-1,3-diol:
Uniqueness
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol is unique due to its combination of aromatic and aliphatic functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
102887-49-0 |
|---|---|
Fórmula molecular |
C23H32O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
benzoic acid;2-butyl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2.2C7H6O2/c1-3-5-6-9(4-2,7-10)8-11;2*8-7(9)6-4-2-1-3-5-6/h10-11H,3-8H2,1-2H3;2*1-5H,(H,8,9) |
Clave InChI |
CRPOKVSLNBQINQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)









![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)



